2-Bromo-4-chloropyridine
Overview
Description
2-Bromo-4-chloropyridine is a halogenated pyridine derivative with the molecular formula C5H3BrClN and a molecular weight of 192.44 g/mol . It is a light yellow liquid that is soluble in methanol and has a melting point of less than 30°C . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-chloropyridine can be synthesized from 4-chloro-2-pyridinamine through a bromination reaction. The process involves adding 4-chloro-2-pyridinamine to an aqueous solution of 48% hydrobromic acid at 0°C, followed by the addition of bromine. The mixture is then cooled to -10°C, and a solution of sodium nitrite in water is added. The mixture is warmed to room temperature and stirred overnight. After cooling to 0°C, sodium hydroxide is added until the pH is greater than 10. The product is extracted with ethyl acetate, dried, filtered, and concentrated in vacuo. The final product is purified via column chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Suzuki–Miyaura Coupling: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used along with boron reagents under mild conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amines or alkoxides.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.
Scientific Research Applications
2-Bromo-4-chloropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloropyridine involves its ability to undergo substitution and coupling reactions, which allows it to form various derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 2-Bromo-6-chloropyridine
- 2-Bromo-4-fluoropyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 5-Bromo-2-chloropyridine
Comparison: 2-Bromo-4-chloropyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling .
Biological Activity
2-Bromo-4-chloropyridine is a heterocyclic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural characteristics, primarily the presence of bromine and chlorine substituents on the pyridine ring, contribute to its biological activity and potential applications in pharmaceuticals.
- Molecular Formula : CHBrClN
- Molecular Weight : 192.44 g/mol
- Density : 1.7 ± 0.1 g/cm³
- Boiling Point : 226.6 ± 20.0 °C
- Flash Point : 90.9 ± 21.8 °C
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities that are relevant for pharmaceutical applications:
- Anticancer Properties : Preliminary studies suggest that the compound may have potential as an anti-cancer agent, possibly due to its ability to interact with specific biological targets involved in cell proliferation and apoptosis .
- Biochemical Reagent : It serves as a biochemical reagent in various assays, indicating its utility in laboratory settings for studying biological processes .
- Mechanisms of Action : While specific mechanisms are still under investigation, its halogenated structure allows for interactions with various biomolecules, including enzymes and receptors involved in critical signaling pathways such as MAPK/ERK and JAK/STAT pathways .
Case Studies and Experimental Data
Several studies have explored the biological implications of this compound:
- Antiviral Activity : Research has shown that this compound may exhibit antiviral properties against various viruses, including HIV and influenza. Its effectiveness appears to be linked to its ability to inhibit viral replication by targeting specific viral enzymes .
- Cell Cycle Regulation : Investigations into the compound's effects on cell cycle regulation indicate that it may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
- Inflammatory Response Modulation : Studies have also suggested that this compound can modulate inflammatory responses, which could be beneficial in treating diseases characterized by excessive inflammation .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-4-bromopyridine | CHBrClN | Similar halogenation pattern; different reactivity |
3-Bromo-4-chloropyridine | CHBrClN | Different substitution pattern affecting biological activity |
2-Bromo-5-chloropyridine | CHBrClN | Altered position of halogens affects synthesis routes |
The distinct arrangement of halogens in this compound influences both its chemical reactivity and biological activity compared to these similar compounds.
Future Research Directions
The potential applications of this compound in drug development warrant further investigation. Key areas for future research include:
- Mechanistic Studies : Detailed studies to elucidate the precise mechanisms through which this compound exerts its biological effects.
- Synthesis of Derivatives : Exploration of derivatives with modified halogen positions or additional functional groups to enhance efficacy and reduce toxicity.
- Clinical Trials : Initiating clinical trials to assess the safety and efficacy of this compound in treating specific diseases, particularly cancers and viral infections.
Properties
IUPAC Name |
2-bromo-4-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-5-3-4(7)1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURKZMFXICWLHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376497 | |
Record name | 2-Bromo-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22918-01-0 | |
Record name | 2-Bromo-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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